molecular formula C15H24Cl2N2 B13499556 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride

Cat. No.: B13499556
M. Wt: 303.3 g/mol
InChI Key: SCVAFEIYGQXIJS-UHFFFAOYSA-N
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Description

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride (CAS: 2680532-10-7) is a bicyclic amine derivative with a molecular formula of C₁₅H₂₄Cl₂N₂ and a molecular weight of 303.27 g/mol . Its structure comprises a bicyclo[4.3.1]decane scaffold substituted with a benzyl group and two nitrogen atoms at positions 3 and 8, forming a diazabicyclic system. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

8-benzyl-3,8-diazabicyclo[4.3.1]decane;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-16-9-15(8-14)12-17;;/h1-5,14-16H,6-12H2;2*1H

InChI Key

SCVAFEIYGQXIJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2CC1CN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the reduction of a bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis to yield the target product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride is a chemical compound with diverse applications in scientific research, including its use as a building block in synthesizing more complex molecules and in various organic reactions. Its unique structure makes it a valuable tool for studying biological processes and interactions, as well as in the production of specialty chemicals and materials for industry.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves reacting benzylamine with a suitable bicyclic precursor. A common method includes reducing a bicyclic dione with lithium aluminum hydride, followed by hydrogenolysis to yield the target product.

Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions
this compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation This reaction can introduce oxygen-containing functional groups into the compound.
  • Reduction Reduction reactions can modify the nitrogen atoms or other functional groups.
  • Substitution Substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry
It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology
The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry
The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Benzyl-8-azabicyclo[4.3.1]decan-10-one (CAS: 936110-21-3)

  • Molecular Formula: C₁₆H₂₁NO
  • Key Differences: Lacks the second nitrogen atom at position 3, reducing hydrogen-bonding capacity. Contains a ketone group at position 10, increasing lipophilicity compared to the dihydrochloride salt form of the target compound. No hydrochloride counterions, resulting in lower aqueous solubility .

1,1-Dibromo-2-(2-bromoethyl)cyclopropane (CAS: 93080-16-1)

  • Molecular Formula : C₅H₇Br₃
  • High molecular weight (306.82 g/mol) due to three bromine atoms, conferring significant hydrophobicity .

Benzothiazepin Derivatives (e.g., Compound 5 in )

  • Structural Features: Contain a benzothiazepine core with substituents like methoxy, chloro, and phenoxy groups.
  • Key Differences :
    • Heterocyclic system (benzothiazepine vs. diazabicyclo[4.3.1]decane) influences electronic properties and binding affinities.
    • Higher synthetic complexity due to multiple functional groups (e.g., chloroacetyl) .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends*
8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride 2680532-10-7 C₁₅H₂₄Cl₂N₂ 303.27 Amines, benzyl, hydrochloride High (polar solvents)
8-Benzyl-8-azabicyclo[4.3.1]decan-10-one 936110-21-3 C₁₆H₂₁NO 243.34 Amine, ketone, benzyl Moderate (organic solvents)
1,1-Dibromo-2-(2-bromoethyl)cyclopropane 93080-16-1 C₅H₇Br₃ 306.82 Bromoalkyl, cyclopropane Low (apolar solvents)

Research Findings and Implications

  • Hydrophilicity vs. Lipophilicity: The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to its non-salt analogs (e.g., 8-Benzyl-8-azabicyclo[4.3.1]decan-10-one), enhancing bioavailability in physiological environments .
  • This suggests that the hydrophilic nature of the dihydrochloride form may reduce interactions with hydrophobic biological membranes .
  • Synthetic Utility : The diazabicyclo[4.3.1]decane scaffold offers modularity for introducing diverse substituents, contrasting with rigid brominated cyclopropanes (e.g., 1,1-dibromo-2-(2-bromoethyl)cyclopropane), which are less adaptable in synthesis .

Q & A

Q. What are the optimal synthetic routes for 8-benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride in laboratory settings?

The compound is synthesized via reduction of a bicyclic dione precursor using lithium aluminium hydride (LiAlH₄), followed by hydrogenolysis to introduce the benzyl group. Key parameters include temperature control (20–50°C) and pH adjustment during purification to minimize side reactions. Crystallization or chromatography is recommended for isolating high-purity product (>95%) . Scalable lab methods avoid industrial-scale flow reactors but emphasize inert atmospheres (e.g., argon) to prevent oxidation of intermediates .

Q. How is the compound characterized for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the bicyclic framework and benzyl substitution. Infrared (IR) spectroscopy identifies N–H and C–Cl stretches. Mass spectrometry (MS) verifies molecular weight (303.3 g/mol) and fragmentation patterns. Cross-referencing with InChI key SCVAFEIYGQXIJS-UHFFFAOYSA-N ensures structural accuracy .

Q. What are the primary chemical reactions involving this compound?

  • Oxidation : Forms oxygenated derivatives (e.g., ketones) using potassium permanganate.
  • Reduction : Modifies nitrogen centers with LiAlH₄ or sodium borohydride.
  • Substitution : Introduces halides or alkyl groups via nucleophilic displacement. Reaction conditions (solvent, temperature) are tailored to preserve the bicyclic core .

Advanced Research Questions

Q. How does the benzyl group influence reactivity compared to analogous diazabicyclo compounds?

The benzyl moiety enhances steric hindrance, reducing nucleophilic substitution rates at the nitrogen centers. Comparative studies with 1,7-diazabicyclo[4.3.1]decane dihydrochloride (lacking the benzyl group) show a 30% decrease in reaction yield for SN2 pathways due to hindered access to reactive sites .

Q. What strategies resolve contradictory spectroscopic data during synthesis?

Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from conformational flexibility in the bicyclic structure. Use variable-temperature NMR to distinguish dynamic effects from impurities. For ambiguous mass spectra, employ high-resolution MS (HRMS) and cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How is the compound utilized in studying enzyme mechanisms?

The diazabicyclo framework mimics transition states in enzymatic reactions. For example, it acts as a competitive inhibitor for amine oxidases, with IC₅₀ values determined via kinetic assays. Binding affinity is quantified using isothermal titration calorimetry (ITC) to assess enthalpy-driven interactions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Large-scale reactions risk byproduct formation (e.g., over-reduction products). Mitigation strategies:

  • Use catalytic hydrogenation instead of stoichiometric reducing agents.
  • Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency.
  • Implement inline HPLC monitoring to detect impurities early .

Methodological Considerations

Q. Table 1: Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₄Cl₂N₂
Molecular Weight303.3 g/mol
Solubility (Water)>50 mg/mL (25°C)
StabilityHygroscopic; store under N₂ at −20°C
pKa (Nitrogen centers)~8.5 (estimated via potentiometric titration)

Troubleshooting Guide

  • Low Yield in Hydrogenolysis : Ensure catalyst activation (e.g., palladium on carbon) under H₂ flow before use.
  • Broad NMR Peaks : Deuterate solvents thoroughly or use DMSO-d₆ to sharpen signals.
  • Hygroscopic Degradation : Lyophilize the compound immediately after synthesis and store in sealed vials with desiccant .

Research Applications

  • Organic Synthesis : Building block for sp³-rich heterocycles via cross-coupling or ring-opening reactions.
  • Biochemical Probes : Modulates GPCR signaling pathways due to structural mimicry of biogenic amines .
  • Material Science : Template for metal-organic frameworks (MOFs) via coordination with transition metals .

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